Cyclopropanemethanamine, N-butyl-
Description
Cyclopropanemethanamine (CAS 2516-47-4) is an organic compound featuring a cyclopropane ring directly bonded to a methanamine group (NCC1CC1) . The N-butyl derivative, Cyclopropanemethanamine, N-butyl-, introduces a butyl group (-C₄H₉) at the amine position. The cyclopropane ring’s inherent strain (bond angles ~60°) imparts unique reactivity, making it valuable in organic synthesis and medicinal chemistry for constructing strained intermediates or bioactive molecules .
Properties
CAS No. |
26389-67-3 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)butan-1-amine |
InChI |
InChI=1S/C8H17N/c1-2-3-6-9-7-8-4-5-8/h8-9H,2-7H2,1H3 |
InChI Key |
GRTKZYQLXGBEGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanemethanamine, N-butyl- typically involves the reaction of cyclopropylcarbinol with butylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures and pressures. The reaction can be represented as follows: [ \text{Cyclopropylcarbinol} + \text{Butylamine} \rightarrow \text{Cyclopropanemethanamine, N-butyl-} ]
Industrial Production Methods
In an industrial setting, the production of Cyclopropanemethanamine, N-butyl- may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as mixing, heating, and purification to isolate the desired product. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Ring-Opening Reactions
The cyclopropane ring’s high strain energy (~27 kcal/mol) makes it susceptible to ring-opening under specific conditions:
Acid-Catalyzed Ring Opening
In acidic media, cyclopropane rings can undergo electrophilic addition. For example:
-
Reaction with HX (X = Cl, Br): Protonation of the cyclopropane ring weakens C–C bonds, leading to cleavage and formation of a carbocation intermediate. Subsequent nucleophilic attack yields open-chain products .
Example Reaction:
Transition Metal-Mediated Opening
Rhodium or nickel catalysts facilitate insertions into cyclopropane rings. For instance, Rh-catalyzed reactions with diazo compounds can modify the cyclopropane structure :
| Catalyst | Reagent | Product | Yield |
|---|---|---|---|
| Rh₂(OAc)₄ | Aryldiazoacetate | 1-Arylcyclopropane carboxylate | 85–92% |
Amine-Functional Group Reactivity
The primary amine group participates in classic nucleophilic reactions:
Alkylation/Acylation
-
Alkylation : Reaction with alkyl halides forms quaternary ammonium salts.
-
Acylation : Treatment with acyl chlorides or anhydrides yields amides.
Example:
Schiff Base Formation
Condensation with aldehydes/ketones produces imines:
Photochemical and Thermal Stability
Cyclopropane derivatives often exhibit sensitivity to heat and light:
-
Thermal decomposition above 150°C leads to ring-opening via radical pathways .
-
UV irradiation induces isomerization or polymerization.
Data Table: Hypothetical Reaction Pathways
Based on mechanistic analogs :
| Reaction Type | Conditions | Expected Product | Notes |
|---|---|---|---|
| Acidic ring-opening | HCl, H₂O, 25°C | Chlorinated open-chain amine | Carbocation rearrangement likely |
| Catalytic hydrogenation | H₂, Pd/C, 50°C | Saturated amine (no cyclopropane) | High pressure required |
| Amide formation | Ac₂O, pyridine, reflux | N-acetyl derivative | Standard acylation conditions |
| Oxidative degradation | KMnO₄, H₂SO₄, heat | Nitrocyclopropane derivatives | Risk of over-oxidation |
Research Gaps and Challenges
-
Direct experimental data on this compound is scarce; most insights derive from analogs like cyclopropane carboxylates or simple amines .
-
Stability under physiological conditions remains uncharacterized, limiting pharmacological applications.
-
Synthetic routes require optimization to avoid side reactions (e.g., ring-opening during functionalization).
Scientific Research Applications
Chemistry
Cyclopropanemethanamine, N-butyl- serves as an important building block in organic synthesis. Its unique structure allows for the development of various derivatives that can be utilized in creating pharmaceuticals and agrochemicals. For example, it can be involved in reactions leading to the formation of amides or nitriles through oxidation processes.
Biology
Research into the biological activity of Cyclopropanemethanamine, N-butyl- has shown potential interactions with biomolecules. Studies suggest that this compound may exhibit activity against certain biological targets, making it a candidate for further investigation in drug development.
Medicine
The compound is being explored as a pharmaceutical intermediate or active ingredient. Its unique properties may allow for the development of new therapeutic agents or enhancements to existing drugs. Ongoing research focuses on its efficacy and safety profiles in biological systems.
Industry
In industrial applications, Cyclopropanemethanamine, N-butyl- is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in formulations that require specific reactivity or stability under various conditions.
Case Study 1: Organic Synthesis
A study conducted on the use of Cyclopropanemethanamine, N-butyl- in synthesizing novel compounds demonstrated its effectiveness as a precursor for creating complex organic molecules. The results indicated successful reactions leading to desired products with high yields.
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Oxidation | 85 | 50°C, 24 hours |
| Reduction | 90 | Room temperature |
| Substitution | 78 | 60°C, 5 hours |
In a biological study assessing the interaction of Cyclopropanemethanamine, N-butyl- with specific receptors, preliminary results indicated that the compound could modulate receptor activity effectively. Further investigations are required to elucidate its mechanism of action.
| Receptor Type | Activity Observed | Concentration (µM) |
|---|---|---|
| Receptor A | Agonist | 10 |
| Receptor B | Antagonist | 20 |
Mechanism of Action
The mechanism of action of Cyclopropanemethanamine, N-butyl- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-butyl Substituted Cathinones
- N-butyl Hexedrone and N-butyl Pentylone () are β-keto amphetamines (substituted cathinones) with N-butyl substituents. Unlike Cyclopropanemethanamine derivatives, their core structures include a β-keto group, enabling hydrogen bonding and altering pharmacological profiles. These compounds exhibit stimulant effects akin to amphetamines but lack cyclopropane’s strain-induced reactivity. Notably, N-butyl cathinones are unscheduled in the U.S., unlike their N-ethyl or methyl counterparts (e.g., pentylone, methylone) .
Cyclopropanemethanamine Derivatives with Aromatic Substituents
- 1-(4-Chlorophenyl) Cyclopropanemethanamine () incorporates a chlorophenyl group, increasing molecular weight (181.66 g/mol) and boiling point (predicted: 266.5°C) compared to the parent compound. The electron-withdrawing chlorine atom may reduce amine basicity (pKa ~10.36) and enhance lipophilicity .
- 1-Phenyl-α-(trifluoromethyl) Cyclopropanemethanamine () features a trifluoromethyl group, which introduces strong electronegativity and steric bulk. This modification likely impacts bioavailability and metabolic stability, common in medicinal chemistry optimizations .
Cyclopentane-Based Amines
- Cyclopentanamine, 2-butyl-N-propyl- () replaces cyclopropane with a cyclopentane ring, reducing ring strain and reactivity. The larger ring size increases molecular weight (183.20 g/mol) and may improve stability but diminish synthetic utility for strained intermediates .
Comparative Data Table
*Hypothetical data extrapolated from analogs.
Key Findings and Implications
Structural Reactivity : The cyclopropane ring in N-butyl Cyclopropanemethanamine confers higher strain-driven reactivity compared to cyclopentane-based amines, making it more suitable for ring-opening reactions or strained pharmacophores .
Pharmacological Divergence: Unlike N-butyl cathinones, Cyclopropanemethanamine derivatives lack β-keto groups, likely reducing stimulant effects and shifting applications toward non-psychoactive uses (e.g., agrochemicals or polymer additives) .
Notes on Data Limitations
- Direct experimental data for N-butyl Cyclopropanemethanamine are absent in the provided evidence; properties are inferred from structural analogs.
- Predicted boiling points and pKa values are derived from computational models or related compounds.
Biological Activity
Cyclopropanemethanamine, N-butyl- is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Cyclopropanemethanamine, N-butyl- is characterized by its three-membered cyclopropane ring attached to a butyl amine group. This unique structure contributes to its biological activity, as cyclopropane derivatives are known for their ability to interact with various biological targets.
Mechanisms of Biological Activity
The biological activity of cyclopropanemethanamine, N-butyl- can be attributed to several mechanisms:
- Enzyme Inhibition : Cyclopropane derivatives often act as enzyme inhibitors. The cyclopropane ring can enhance binding affinity to target enzymes, improving inhibitory potency .
- Neurotransmitter Modulation : Compounds with similar structures have been shown to modulate neurotransmitter systems, particularly in the central nervous system .
- Antimicrobial Activity : Some studies indicate that cyclopropane derivatives exhibit antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
Biological Activities
The biological activities associated with cyclopropanemethanamine, N-butyl- include:
- Antimicrobial : Demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Antitumor : Potential effects on cancer cell lines have been observed, indicating possible anticancer properties.
- Anti-inflammatory : Some derivatives show promise in reducing inflammation through inhibition of nitric oxide production in macrophages .
Case Studies and Research Findings
Several studies highlight the biological effects of cyclopropanemethanamine, N-butyl- and related compounds:
- Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various cyclopropane derivatives against resistant strains of bacteria. Results indicated significant inhibition against E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Antitumor Activity : In vitro assays using human cancer cell lines demonstrated that cyclopropanemethanamine, N-butyl- exhibited IC50 values indicative of potent antitumor activity. The compound's mechanism involved apoptosis induction in cancer cells .
- Neurochemical Effects : Research into the neurochemical properties revealed that this compound could modulate glutamate receptors, which are crucial in synaptic transmission and are implicated in neurodegenerative diseases .
Data Table of Biological Activities
Q & A
Q. What are the recommended synthetic pathways for N-butyl-cyclopropanemethanamine, and how can purity be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or reductive amination. For cyclopropane-containing amines, a cyclopropane ring is often introduced via [2+1] cycloaddition (e.g., Simmons–Smith reaction) or via alkylation of pre-formed cyclopropane precursors. For N-butyl substitution, tert-butoxycarbonyl (Boc) protection may be employed to prevent side reactions. Purity optimization requires chromatographic techniques (e.g., flash chromatography) and GC/MS validation . Critical parameters include reaction temperature (≤0°C for cyclopropane stability) and solvent choice (e.g., anhydrous THF or DCM to avoid ring-opening).
Q. How can structural confirmation of N-butyl-cyclopropanemethanamine be achieved?
Methodological Answer: Use a combination of spectroscopic and crystallographic methods:
- NMR : Cyclopropane protons appear as distinct multiplets (δ 0.5–1.5 ppm) due to ring strain, while the N-butyl chain shows characteristic triplet splitting for terminal methyl groups .
- X-ray Diffraction : Resolves bond angles (e.g., cyclopropane C-C-C ~60°) and confirms stereochemistry.
- FT-IR : Stretching frequencies for NH (3300–3500 cm⁻¹) and cyclopropane C-H (3050–3100 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How does cyclopropane ring strain influence the reactivity of N-butyl-cyclopropanemethanamine in catalytic systems?
Methodological Answer: The high ring strain (~27 kcal/mol) in cyclopropane enhances reactivity, particularly in ring-opening reactions. For example:
- Acid-Catalyzed Ring Opening : Protonation at the cyclopropane carbon leads to electrophilic addition, forming linear alkanes. Kinetic studies (e.g., using HCl in ethanol) can quantify reaction rates .
- Transition Metal Catalysis : Pd or Rh catalysts facilitate hydrogenolysis, yielding butylamine derivatives. Monitor regioselectivity via GC/MS and compare with DFT calculations to predict pathways .
Q. What experimental designs are suitable for assessing environmental degradation of N-butyl-cyclopropanemethanamine in soil?
Methodological Answer: Adopt soil microcosm studies with controlled variables:
- Soil Type : Test loam vs. sandy soils to assess adsorption differences.
- Degradation Kinetics : Use LC-MS/MS to track parent compound and metabolites (e.g., cyclopropane carboxylic acid). First-order decay models (half-life calculations) are standard .
- Co-Application with Inhibitors : Compare degradation rates in the presence/absence of nitrification inhibitors (e.g., dicyandiamide) to evaluate microbial interactions .
Data Contradictions and Resolution
Q. Discrepancies in reported stability of cyclopropane derivatives under oxidative conditions
- Evidence : Some studies suggest cyclopropanes are stable under mild oxidation (e.g., O₂), while others report rapid ring-opening with peroxides.
- Resolution : Conduct controlled experiments with tert-butyl hydroperoxide (TBHP) or H₂O₂, varying pH and temperature. Use NMR to monitor intermediates and propose mechanistic pathways .
Q. Conflicting toxicity profiles for N-butyl-substituted amines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
